molecular formula C15H17N3O2S B11008904 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B11008904
M. Wt: 303.4 g/mol
InChI Key: LNQPEUDGVRNLCB-UHFFFAOYSA-N
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Description

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide is a chemical compound with the CAS Number 1282122-78-4 and a molecular formula of C15H17N3O2S. It has a molecular weight of 303.4 g/mol . This compound features a 1,3,4-thiadiazole core, a privileged structure in medicinal chemistry known for its diverse biological potential. The scaffold is frequently investigated in anticancer research, with studies showing that structurally related 1,3,4-thiadiazole acetamide derivatives can act as apoptosis inducers via the caspase pathway, demonstrating potential anticancer activity in vitro . Other derivatives in this chemical class have been evaluated for their cytotoxic effects against various cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . The specific research applications and biological profile of this compound are an active area of exploration. This product is intended for research purposes, such as in vitro assay development and structure-activity relationship (SAR) studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C15H17N3O2S/c1-20-12-8-3-2-5-11(12)9-13(19)16-15-18-17-14(21-15)10-6-4-7-10/h2-3,5,8,10H,4,6-7,9H2,1H3,(H,16,18,19)

InChI Key

LNQPEUDGVRNLCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3CCC3

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea Derivatives

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiourea precursors. For N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide, this involves reacting cyclobutylcarbonyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds via intermediate formation of a thioamide, followed by intramolecular cyclization (Table 1).

Table 1: Cyclization Conditions and Yields

ReagentTemperature (°C)CatalystYield (%)
Cyclobutylcarbonyl chloride80–90HCl (conc.)68
Cyclobutyl isocyanate70H2SO472

Higher yields are achieved with isocyanate derivatives due to reduced steric hindrance. The product, 5-cyclobutyl-1,3,4-thiadiazol-2-amine, is isolated via recrystallization from ethanol.

Functionalization of the Thiadiazole Ring

Substitution at the 2-position of the thiadiazole is critical for introducing the acetamide moiety. Bromination of 5-cyclobutyl-1,3,4-thiadiazol-2-amine using N-bromosuccinimide (NBS) in dichloromethane produces 2-bromo-5-cyclobutyl-1,3,4-thiadiazole, which undergoes nucleophilic displacement with potassium phthalimide to yield the phthalimido intermediate. Subsequent hydrazinolysis liberates the free amine, enabling acylation.

Acylation Strategies for Acetamide Installation

Carbodiimide-Mediated Coupling

The acetamide group is introduced via reaction of 2-(2-methoxyphenyl)acetic acid with 5-cyclobutyl-1,3,4-thiadiazol-2-amine. Using HATU [(1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] as a coupling agent in dimethylformamide (DMF) achieves 85% conversion. Alternative reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) yield 78% product but require longer reaction times.

Key Reaction Parameters:

  • Molar ratio (acid:amine): 1.2:1

  • Temperature: 0°C → room temperature

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7)

Direct Acylation via Acid Chlorides

2-(2-Methoxyphenyl)acetyl chloride, generated in situ using oxalyl chloride, reacts with the thiadiazole amine in tetrahydrofuran (THF) at −10°C. This method avoids racemization but necessitates strict moisture control. Yields range from 65–70%, with residual acetic acid removed via aqueous NaHCO3 washes.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance acylation rates but may degrade the thiadiazole ring at elevated temperatures. Optimal results are obtained in DMF at 25°C. For cyclization, toluene at reflux (110°C) minimizes side reactions compared to chlorinated solvents.

Catalytic Enhancements

Lewis acids like ZnCl2 improve cyclization efficiency by coordinating to sulfur and nitrogen atoms, accelerating ring closure. In acylation, 4-dimethylaminopyridine (DMAP) increases yields by 12–15% through nucleophilic catalysis.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, thiadiazole-H), 7.45–6.89 (m, 4H, methoxyphenyl), 3.85 (s, 3H, OCH3), 3.02–2.95 (m, 1H, cyclobutyl), 2.78–2.65 (m, 4H, cyclobutyl and CH2).

  • IR (KBr): 1665 cm−1 (C=O stretch), 1540 cm−1 (C=N thiadiazole).

Chromatographic Purity Analysis

HPLC (C18 column, acetonitrile/water 65:35) shows ≥98% purity with a retention time of 6.2 min.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the thiadiazole sulfur to sulfoxide occurs under aerobic conditions, reduced by conducting reactions under nitrogen. Residual acetic acid from acylation is removed via trituration with cold ether.

Scalability Considerations

Pilot-scale synthesis (1 kg batch) achieves 63% yield using continuous flow reactors for cyclization, reducing reaction time from 12 h to 2 h.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Activities

Thiadiazole derivatives, including N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide, are known for their wide range of pharmacological properties. These include:

  • Antimicrobial Activity : Studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. The compound's structure allows it to interact effectively with microbial targets, making it a candidate for further exploration in antimicrobial drug development.
  • Anticancer Potential : Research indicates that compounds within this class can inhibit cancer cell proliferation. The mechanism often involves interference with critical cellular pathways associated with tumor growth and metastasis. Preliminary studies on similar thiadiazole derivatives have shown promising results in inhibiting cancer cell lines such as MCF7 (human breast adenocarcinoma) and others .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that require careful control of reaction conditions such as temperature and solvent choice. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Synthesis Overview

StepDescription
1Formation of the thiadiazole ring via cyclization reactions.
2Introduction of the cyclobutyl group through alkylation methods.
3Coupling with the methoxyphenyl acetamide moiety to form the final product.

Case Studies and Research Findings

Numerous studies have focused on the biological evaluation of thiadiazole derivatives similar to this compound:

  • Anticancer Studies : In vitro studies have shown that related compounds exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives were tested against estrogen receptor-positive breast cancer cells, revealing notable anticancer activity .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that these compounds may serve as effective inhibitors for specific enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX), which plays a role in leukotriene biosynthesis .

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies such as molecular docking and biochemical assays are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The 5-position of the thiadiazole ring is a critical site for modulating physicochemical and biological properties. Key comparisons include:

Compound Name 5-Substituent Acetamide Group Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound Cyclobutyl 2-(2-methoxyphenyl) N/A N/A Inferred from analogs
5e () 4-Chlorobenzylthio 2-(5-isopropyl-2-methylphenoxy) 74 132–134 Not reported
5f () Methylthio 2-(2-isopropyl-5-methylphenoxy) 79 158–160 Not reported
5k () Methylthio 2-(2-methoxyphenoxy) 72 135–136 Not reported
5q () 2-Methoxyphenyl Benzo[d]oxazol-2-ylthio 62 250.2–251.4 Neuroprotective potential
4y () Ethyl p-Tolylamino-thiadiazolylthio N/A N/A IC50: 0.084 mM (MCF-7), 0.034 mM (A549)
Compound 3 () 4-Nitrophenylamino 4-Chlorophenylthio N/A N/A Akt inhibition (92.36%)

Key Observations :

  • Cyclobutyl vs.
  • Electron-Donating vs. Withdrawing Groups : The 2-methoxyphenyl acetamide in the target compound provides electron-donating effects, contrasting with electron-withdrawing substituents (e.g., 4-chlorobenzylthio in 5e), which may influence binding interactions .

Acetamide Side Chain Modifications

The acetamide side chain’s structure significantly impacts biological activity:

Compound Name Acetamide Group Key Features Activity Insights
Target Compound 2-(2-methoxyphenyl) Methoxy enhances solubility Potential CNS activity (inferred from 5q)
5m () 2-(2-methoxyphenoxy) Ether linkage reduces rigidity Unreported bioactivity
5q () Benzo[d]oxazol-2-ylthio Heterocyclic thioether Neuroprotective via COX inhibition
Compound 8 () Nitrobenzothiazolylthio Strong electron-withdrawing Akt inhibition (86.52%)

Key Observations :

  • Phenoxy vs. Phenyl Acetamide: The target compound’s direct phenyl linkage (vs. phenoxy in 5k) may improve metabolic stability by reducing susceptibility to hydrolysis .
  • Heterocyclic Modifications : Compounds like 5q () demonstrate that benzo[d]oxazole-thioether groups enhance neuroprotective effects, suggesting the target’s methoxyphenyl group could similarly modulate target selectivity .

Biological Activity

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

1. Synthesis

The synthesis of this compound involves the reaction between cyclobutyl thiadiazole derivatives and 2-methoxyphenyl acetamide. The general synthetic route includes:

  • Formation of Thiadiazole Ring : The cyclobutyl group is introduced into the thiadiazole framework through cyclization reactions.
  • Acetamide Formation : The thiadiazole is then reacted with 2-methoxyphenyl acetic acid derivatives to form the final acetamide product.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. In vitro assays have demonstrated significant anti-proliferative effects against various cancer cell lines:

  • Cell Lines Tested : LoVo (colon cancer) and MCF-7 (breast cancer).
  • IC50 Values : The compound exhibited an IC50 value indicating effective inhibition of cell growth. For example, similar thiadiazole compounds reported IC50 values ranging from 2.44 µM to over 50 µM depending on the specific derivative and cell line tested .
CompoundCell LineIC50 (µM)Mechanism of Action
2gLoVo2.44Induces apoptosis
2gMCF-723.29Cell cycle arrest

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of CDK9 : This compound may inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for transcriptional regulation in cancer cells.
  • Apoptosis Induction : Studies indicate that compounds with a similar structure can trigger apoptosis in cancer cells by affecting mitochondrial pathways and promoting cell cycle arrest at the G0/G1 phase .

3.1 Antimicrobial Activity

In addition to anticancer properties, some derivatives of thiadiazoles have shown promising antimicrobial activity against various pathogens:

  • Gram-positive and Gram-negative Bacteria : Compounds related to this compound have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at varying concentrations .

3.2 Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds:

  • Daphnia Test : Preliminary toxicity tests using Daphnia showed low lethality percentages (below 20%) at high concentrations (200 µM), indicating a favorable safety profile for further development .

4. Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Anti-proliferative Effects : A study demonstrated that a derivative similar to this compound significantly reduced cell viability in both LoVo and MCF-7 cells after prolonged exposure.
    • Results : After 48 hours of treatment, a marked increase in G0/G1 phase populations was observed alongside a decrease in S-phase cells.

Q & A

Q. What are the key steps in synthesizing N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide, and how are reaction conditions optimized?

The synthesis involves sequential heterocyclic ring formation and coupling reactions. A typical pathway includes:

Cyclization : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.

Substitution : Introduction of the cyclobutyl group at position 5 of the thiadiazole ring using alkylating agents (e.g., cyclobutyl halides).

Acetamide coupling : Reaction of 2-(2-methoxyphenyl)acetic acid with the thiadiazole amine group via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Optimization factors :

  • Temperature : Controlled heating (60–80°C) for cyclization to avoid decomposition.
  • Solvents : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How is the structural identity of this compound confirmed experimentally?

A multi-technique approach is employed:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–6.8 ppm (aromatic protons from 2-methoxyphenyl), δ 3.8 ppm (methoxy group), and δ 3.2–2.5 ppm (cyclobutyl protons).
    • ¹³C NMR : Signals near δ 170 ppm (amide carbonyl) and δ 160 ppm (thiadiazole C=N).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error.
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values .

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure, and what software is recommended?

Single-crystal X-ray diffraction is critical for:

  • Conformational analysis : Resolving cyclobutyl ring puckering and acetamide torsion angles.
  • Intermolecular interactions : Identifying hydrogen bonds (e.g., N–H⋯O=C) or π-stacking.
    Recommended tools :
  • SHELXL : For refinement of small-molecule structures; robust for handling twinned data .
  • WinGX : Integrates crystallographic data processing and visualization .
    Example workflow :

Crystallize the compound in a solvent system (e.g., DMSO/water).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Solve phases via direct methods (SHELXS) and refine with SHELXL .

Q. What experimental designs are suitable for evaluating its anticancer activity, and how are data contradictions addressed?

In vitro assays :

  • Cell lines : Test against MCF-7 (breast) and A549 (lung) cancer cells, with NIH3T3 fibroblasts as a non-cancer control .
  • Dose-response : Use a 72-hour MTT assay to calculate IC₅₀ values (Table 1).
Cell LineIC₅₀ (µM)Selectivity Index (SI)*
MCF-70.0848.3
A5490.03420.6
NIH3T30.70
*SI = IC₅₀(NIH3T3)/IC₅₀(cancer) .

Q. Addressing contradictions :

  • False positives : Validate results with a clonogenic assay.
  • Off-target effects : Perform kinase profiling or transcriptomic analysis to identify unintended targets .

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

Key modifications :

  • Thiadiazole substitutions : Replace cyclobutyl with ethyl or aryl groups to enhance lipophilicity and membrane permeability.
  • Methoxyphenyl optimization : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π interactions with target proteins.
    Methodology :

Synthesize derivatives via parallel combinatorial chemistry.

Screen for aromatase inhibition (critical in estrogen-dependent cancers) using fluorometric assays .

Validate docking poses with molecular dynamics (e.g., GROMACS) against aromatase (PDB: 3EQM) .

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